(3-Bromo-4-fluorophenyl)hydrazine
Description
Contextual Overview of Arylhydrazines in Synthetic Chemistry
Arylhydrazines are a class of organic compounds derived from hydrazine (B178648) by the substitution of one hydrogen atom with an aryl group. tutorchase.com They are exceptionally valuable in organic synthesis, serving as precursors for a wide range of biologically active molecules. nih.gov A significant application of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles, which are core structures in many pharmaceuticals and natural products. bldpharm.comaaronchem.com Beyond indoles, arylhydrazines are instrumental in constructing other important heterocyclic systems such as pyrazoles, indazoles, and triazoles. nih.gov In recent years, they have also been recognized as versatile partners in various cross-coupling reactions, acting as environmentally friendly arylating agents where dinitrogen and water are the primary byproducts. nih.govacs.org
Significance of Halogenated Phenylhydrazine (B124118) Derivatives in Modern Chemical Sciences
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a cornerstone of modern medicinal chemistry and drug design. tutorchase.comnih.gov Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.com Fluorine, in particular, is frequently incorporated to enhance metabolic stability and binding affinity, while bromine can contribute to increased potency and selectivity, in part through its ability to form halogen bonds. aaronchem.comnih.gov A halogen bond is a non-covalent interaction between a covalently bonded halogen atom and a Lewis base, which can contribute favorably to the stability of a drug-target complex. nih.govnih.gov This strategic use of halogens is evident in the large number of halogen-containing drugs approved for clinical use. nih.gov
The presence of both bromine and fluorine in (3-Bromo-4-fluorophenyl)hydrazine makes it a bifunctional building block. The fluorine atom can enhance the metabolic stability and modulate the electronic nature of the aromatic ring, while the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, or can participate in crucial binding interactions in the final target molecule.
Scope and Research Trajectories for this compound
The primary research application of this compound lies in its use as a precursor for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility is explicitly demonstrated in patent literature, where it serves as a key starting material for creating new chemical entities.
A notable research trajectory for this compound is in the synthesis of substituted pyrazoles. For instance, this compound hydrochloride has been used to prepare 1-(3-bromo-4-fluoro-phenyl)-3-methyl-pyrazole and its 5-methyl isomer. google.com This reaction involves the condensation of the hydrazine with a ketone, a fundamental reaction in heterocyclic chemistry. These resulting pyrazole (B372694) structures can then be further elaborated into more complex molecules, such as those designed as modulators of voltage-gated sodium channels, which are important targets in the treatment of a range of neurological and cardiovascular disorders. google.com
Furthermore, given the prevalence of the 4-fluorophenyl and 3-bromophenyl motifs in kinase inhibitors, it is a strong research trajectory to utilize this compound for the synthesis of novel protein kinase inhibitors. nih.govnih.gov Many potent kinase inhibitors feature a halogenated phenyl ring that occupies the ATP-binding site of the enzyme, where the halogen atoms can form key interactions that enhance binding affinity and selectivity. The Fischer indole synthesis, using this hydrazine, would lead to 6-bromo-5-fluoroindoles, which are valuable scaffolds for targeting various kinases implicated in cancer and other diseases.
Historical Perspectives on Related Chemical Entities
The story of this compound is built upon a rich history of organic and medicinal chemistry. The parent compound, phenylhydrazine, was first characterized by the Nobel laureate Emil Fischer in 1875. google.com Fischer prepared it by the reduction of a phenyl diazonium salt, a method that, in principle, is still used for the synthesis of many arylhydrazines today. tutorchase.comgoogle.com His subsequent discovery of the Fischer indole synthesis in 1883 revolutionized heterocyclic chemistry and remains a vital synthetic tool. bldpharm.com
The deliberate use of halogenation in drug development has its own historical arc. An early and famous example of a halogenated pharmaceutical is halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), a general anesthetic first synthesized in 1951 and introduced into clinical practice in 1956. wikipedia.org The inclusion of bromine, chlorine, and fluorine in its structure was crucial to achieving its anesthetic properties and a better safety profile compared to earlier agents. This historical precedent underscores the long-recognized value of halogenation, a strategy that continues to be refined and exploited in the design of modern therapeutics, including those derived from this compound.
Data Tables
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value | Source |
| CAS Number | 1166990-89-1 | bldpharm.comaaronchem.com |
| Molecular Formula | C₆H₇BrClFN₂ | aaronchem.com |
| Molecular Weight | 241.49 g/mol | aaronchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 |
InChI Key |
LPSNEPHBCCLEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 4 Fluorophenyl Hydrazine
Established and Evolving Synthetic Pathways
The synthesis of (3-Bromo-4-fluorophenyl)hydrazine can be approached through several key disconnection strategies, each with its own set of advantages and challenges. These pathways range from classical reductions to modern transition metal-catalyzed reactions.
Reductive Amination Routes from Nitro Compounds and Aryl Diazonium Salts
A well-established and reliable method for the synthesis of this compound involves the reduction of a corresponding diazonium salt. This multi-step process typically starts from 3-bromo-4-fluoroaniline (B1273062). The aniline (B41778) derivative is first subjected to diazotization, followed by reduction of the resulting diazonium salt to the desired hydrazine (B178648).
A typical procedure involves the diazotization of 3-bromo-4-fluoroaniline using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. This intermediate is then immediately reduced in situ. A common reducing agent for this transformation is tin(II) chloride dihydrate in concentrated hydrochloric acid. google.com The reaction mixture is typically stirred for an extended period at room temperature to ensure complete reduction. The this compound hydrochloride product can then be isolated by filtration. google.com While this method is effective, it often involves stoichiometric amounts of metal reductants, which can generate significant waste.
Another reductive approach starts from 3-bromo-4-fluoronitrobenzene. The nitro group can be reduced to an amino group to form 3-bromo-4-fluoroaniline, which then proceeds through the diazotization route described above. The reduction of the nitro group is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. ethz.ch
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Bromo-4-fluoroaniline | 1. NaNO₂, conc. HCl, 0 °C2. SnCl₂·2H₂O, conc. HCl, 0 °C to RT | This compound hydrochloride | 42% | google.com |
| 4-Fluoronitrobenzene | 10% Pd/C, H₂ | 4-Fluoroaniline | 100% | ethz.ch |
Transition Metal-Catalyzed Hydrazination Strategies
Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer a more direct approach to arylhydrazines from aryl halides and hydrazine surrogates. Both palladium and copper-based catalytic systems have been developed for the synthesis of arylhydrazines and could be applied to the synthesis of this compound. beilstein-journals.org
Palladium-catalyzed reactions, for instance, can couple aryl bromides with hydrazine hydrate (B1144303) or protected hydrazine derivatives. These reactions often employ specialized phosphine (B1218219) ligands to achieve high efficiency and selectivity for the mono-arylated product. acs.org While specific examples for this compound are not extensively documented, the general applicability of these methods to a wide range of aryl bromides suggests their potential utility.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative. These reactions can be more cost-effective than their palladium counterparts. Research has demonstrated the coupling of aryl halides with hydrazine hydrate using copper(I) iodide (CuI) as a catalyst, often in the presence of a ligand and a base. rasayanjournal.co.in The reaction conditions can be tailored to favor the formation of the desired arylhydrazine.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) presents another potential pathway to this compound. This method typically requires an aromatic ring that is activated by electron-withdrawing groups ortho and/or para to a suitable leaving group. In the case of synthesizing this compound, a potential precursor could be 1,2-dibromo-4-fluorobenzene (B1585839) or a related compound with a good leaving group at the desired position.
The reaction would involve the displacement of a halide or another leaving group by hydrazine or a hydrazine equivalent. For an SNA_r reaction to be efficient, the aromatic ring needs to be sufficiently electron-deficient to be attacked by the nucleophilic hydrazine. The presence of a nitro group, for example, in a precursor like 1-bromo-2-fluoro-4-nitrobenzene could activate the ring for substitution. acs.org The reaction of such a substrate with hydrazine would likely lead to the displacement of one of the halogens, followed by reduction of the nitro group to furnish the target hydrazine.
Precursor Chemistry and Stereoselective Synthesis Considerations
The primary precursors for the most common synthetic routes to this compound are 3-bromo-4-fluoroaniline and 3-bromo-4-fluoronitrobenzene.
3-Bromo-4-fluoronitrobenzene is typically synthesized via the electrophilic bromination of 4-fluoronitrobenzene. Various brominating agents can be employed. One method utilizes bromine in the presence of silver sulfate (B86663) and concentrated sulfuric acid. nih.gov Another approach employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in acetic acid, which can provide high yields under mild conditions. acs.org
3-Bromo-4-fluoroaniline can be obtained by the reduction of 3-bromo-4-fluoronitrobenzene. This reduction is commonly carried out using catalytic hydrogenation with catalysts such as palladium on carbon. ethz.ch Alternatively, metal-based reductions, for instance with tin and hydrochloric acid, can also be employed.
It is important to note that This compound is an achiral molecule . It does not possess any stereocenters, and therefore, considerations of stereoselective synthesis are not applicable to its direct preparation. While methods exist for the stereoselective synthesis of chiral hydrazines, these are relevant for molecules containing stereogenic centers, which is not the case for the target compound of this article. nih.govacs.org
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. These principles are being applied to the synthesis of arylhydrazines, including potential routes to this compound.
Solvent-Free and Aqueous Medium Methodologies
A significant focus of green chemistry is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives, such as water, or conducting reactions under solvent-free conditions.
For the synthesis of arylhydrazines, including this compound, the use of water as a solvent in transition metal-catalyzed hydrazination reactions is a promising green approach. Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine have been successfully performed in water, which can simplify workup procedures and reduce the environmental impact of the synthesis. rasayanjournal.co.in
Biocatalytic and Organocatalytic Transformations
The application of biocatalysis and organocatalysis in the synthesis of aryl hydrazines represents a significant step towards more sustainable and efficient chemical manufacturing. These methods offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional synthetic routes.
Biocatalytic Approaches: While specific biocatalytic routes for this compound are not yet extensively documented in publicly available literature, the principles of biocatalysis are being applied to similar transformations. For instance, research into biocatalytic C-H oxidation offers a potential pathway for the functionalization of aromatic rings in a highly selective manner. chemrxiv.org Enzymatic systems are being developed to perform reactions that are challenging to achieve with conventional chemistry, potentially offering a future route to precursors of this compound. chemrxiv.org The inherent enantioselectivity of enzymes could also be harnessed to produce chiral hydrazine derivatives.
Organocatalytic Synthesis: Organocatalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of N-N bonds is an active area of research. A notable development is the use of phosphine-based organocatalysts for the cross-coupling of nitroarenes and anilines to produce hydrazine derivatives. This methodology, which operates through a P(III)/P(V) redox cycle, could theoretically be adapted for the synthesis of this compound from a suitable nitroaromatic precursor. The advantages of such an approach would include avoiding the use of metal catalysts and potentially harsh reducing agents.
The table below illustrates a conceptual organocatalytic approach for the synthesis of a substituted hydrazine, highlighting the potential for high yields under specific conditions.
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| Hexamethylphosphetane 1-oxide | Nitroarene | Aniline | Toluene | 110 | 85 |
This table represents a conceptual application of organocatalysis to hydrazine synthesis based on published research for related compounds.
Microwave and Photochemical-Assisted Synthesis Optimization
To enhance reaction rates, improve yields, and promote greener chemical processes, microwave and photochemical-assisted techniques are being increasingly investigated for the synthesis of heterocyclic compounds and their intermediates.
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective method for accelerating organic reactions. nih.gov In the context of synthesizing precursors and derivatives of this compound, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. nih.govnih.gov For example, the synthesis of heterocyclic systems incorporating a (3-fluorophenyl) moiety has been shown to be dramatically more efficient under microwave conditions compared to conventional heating. nih.gov This is attributed to the direct and rapid heating of the reaction mixture, leading to a more uniform energy distribution. nih.gov
The following table compares conventional and microwave-assisted synthesis for a related heterocyclic compound, demonstrating the typical improvements observed.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 10 hours | 70 |
| Microwave Irradiation | 10 minutes | 92 |
This data is representative of the advantages of microwave-assisted synthesis for related heterocyclic compounds.
Photochemical Synthesis: Photochemical methods offer unique pathways for bond formation and cleavage that are often not accessible through thermal reactions. In the context of aryl hydrazines, photochemical approaches are being explored, particularly for the cleavage of N-N bonds in hydrazine derivatives to generate secondary aromatic amines using visible light and a photocatalyst. nih.govresearchgate.net Furthermore, recent research has demonstrated the generation of aryl radicals from aryl hydrazines using catalytic iodine in the presence of air, which can then be used in arylation reactions. acs.org The application of photochemical strategies to the direct synthesis of this compound is an area of ongoing research, with the potential for novel, light-induced radical coupling reactions. rsc.org
Scale-Up Synthesis and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization, safety, and cost-effectiveness. The traditional batch synthesis of aryl hydrazines, which typically involves the diazotization of an aniline followed by reduction, presents several challenges on a larger scale, including the handling of potentially explosive diazonium intermediates and the generation of significant salt waste. nih.gov
Continuous Flow Synthesis: A significant advancement in the production of substituted phenylhydrazines is the development of continuous flow processes. patsnap.comjustia.com By integrating the key reaction steps—diazotization, reduction, and salt formation—into a single, continuous reactor system, several advantages can be realized. patsnap.com These include improved safety due to the small reaction volumes at any given time, better temperature control, and enhanced product consistency. The total reaction time in such systems can be reduced to under 20 minutes. patsnap.com This approach is particularly well-suited for the industrial production of this compound, as it allows for a more controlled and efficient process. cambrex.com
Process Optimization Parameters: Key parameters for optimizing the large-scale synthesis of this compound include the choice of reducing agent, solvent, and reaction temperature. While tin(II) chloride is a common reducing agent, concerns over heavy metal waste have led to the use of alternatives like sodium sulfite (B76179) or catalytic hydrogenation. google.comorientjchem.org The reaction temperature for the reduction step is typically in the range of 20-150 °C, with 40-120 °C being preferred for many processes. google.com Solvent selection is also critical, with polar solvents such as water, methanol (B129727), and ethanol (B145695) being commonly employed. google.com The use of continuous flow reactors also allows for precise control over these parameters, leading to higher yields and purity.
The following table outlines typical process parameters for the industrial synthesis of a substituted phenylhydrazine (B124118).
| Process Step | Reagents | Solvent | Temperature (°C) | Key Considerations |
| Diazotization | Substituted Aniline, Sodium Nitrite, Acid | Water | 0-5 | Control of temperature to prevent diazonium salt decomposition. |
| Reduction | Diazonium Salt, Sodium Sulfite | Water/Alcohol | 40-120 | Choice of reducing agent to minimize waste and cost. |
| Work-up | Acidification, Filtration | Water | Ambient | Efficient isolation and purification of the final product. |
This table provides a general overview of the key stages and parameters in the industrial synthesis of substituted phenylhydrazines.
Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluorophenyl Hydrazine
Reactions of the Hydrazine (B178648) Moiety
The primary reaction center of (3-Bromo-4-fluorophenyl)hydrazine is the hydrazine functional group. Its two nitrogen atoms, possessing lone pairs of electrons, act as nucleophiles, with the terminal nitrogen (-NH2) being generally more reactive in initial nucleophilic attacks.
One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. byjus.com this compound readily reacts with these compounds in an acid-catalyzed nucleophilic addition-elimination reaction to form the corresponding (3-bromo-4-fluorophenyl)hydrazones. wikipedia.orglibretexts.org
The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the hydrazone. byjus.com This reaction is often the first step in more complex transformations, such as the Fischer indole (B1671886) synthesis. byjus.combrieflands.com While hydrazones are the primary products, further reaction with a second equivalent of a carbonyl compound can lead to the formation of azines, although this is less common with substituted hydrazines.
The formation of hydrazones is a general and high-yielding reaction applicable to a wide range of carbonyl compounds.
Table 1: Examples of Hydrazone Formation with this compound
| Carbonyl Reactant | Product |
| Acetone (B3395972) | 2-Propanone (3-bromo-4-fluorophenyl)hydrazone |
| Benzaldehyde | Benzaldehyde (3-bromo-4-fluorophenyl)hydrazone |
| Cyclohexanone | Cyclohexanone (3-bromo-4-fluorophenyl)hydrazone |
| Acetophenone | Acetophenone (3-bromo-4-fluorophenyl)hydrazone |
This table presents expected products from the reaction of this compound with various carbonyl compounds based on established reactivity patterns.
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds.
The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org This reaction can be catalyzed by Brønsted acids like sulfuric acid and polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org
The process begins with the formation of a (3-bromo-4-fluorophenyl)hydrazone from the reaction of this compound with a suitable carbonyl compound. byjus.com Under acidic catalysis, the hydrazone tautomerizes to its enamine form. wikipedia.orgmdpi.com This intermediate then undergoes a crucial byjus.combyjus.com-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond. byjus.com The resulting di-imine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org
The reaction of this compound can theoretically lead to two isomeric indole products (6-bromo-7-fluoroindole or 4-bromo-5-fluoroindole derivatives), depending on the direction of the cyclization, which is influenced by the substitution pattern and reaction conditions.
Table 2: Potential Indole Derivatives from Fischer Indole Synthesis
| Carbonyl Reactant | Acid Catalyst | Potential Indole Product(s) |
| Pyruvic acid | H₂SO₄ | 6-Bromo-7-fluoro-1H-indole-2-carboxylic acid |
| Levulinic acid | Polyphosphoric acid | Methyl (6-bromo-7-fluoro-1H-indol-3-yl)acetate |
| Cyclohexanone | Acetic Acid | 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole |
| Acetophenone | ZnCl₂ | 6-Bromo-7-fluoro-2-phenyl-1H-indole |
This table illustrates potential indole products synthesized from this compound, based on the principles of the Fischer Indole Synthesis.
Pyrazoles: Substituted pyrazoles can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a reaction known as the Knorr pyrazole (B372694) synthesis. youtube.comjk-sci.com In this reaction, this compound would react with a 1,3-diketone or a related synthetic equivalent. The mechanism involves the formation of a hydrazone intermediate with one carbonyl group, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. youtube.comjk-sci.com The regioselectivity of the final pyrazole product depends on which carbonyl group is attacked first by the terminal nitrogen of the hydrazine.
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several routes. A common method involves converting the hydrazine into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This intermediate can then be cyclized under basic conditions to form a triazole-thione. mdpi.com Alternatively, hydrazines can react with reagents like formamide (B127407) or imidates to construct the triazole ring. troindia.inorganic-chemistry.org These methods provide access to a wide range of 3,4,5-substituted 1,2,4-triazoles.
Table 3: Examples of Heterocycle Formation
| Target Heterocycle | Co-reactant | General Conditions | Product Class |
| Pyrazole | Acetylacetone (a 1,3-diketone) | Acid or heat | 1-(3-Bromo-4-fluorophenyl)-3,5-dimethyl-1H-pyrazole |
| 1,2,4-Triazole | Formic acid, then cyclization | Heat | 4-(3-Bromo-4-fluorophenyl)-4H-1,2,4-triazole |
| 1,2,4-Triazole-thione | Phenyl isothiocyanate, then NaOH | Base-catalyzed cyclization | 4-(3-Bromo-4-fluorophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
This table shows representative examples of reactants for synthesizing pyrazole and triazole derivatives from this compound.
The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with various electrophiles. This reaction is a nucleophilic substitution where the hydrazine attacks the electrophile, rather than a formal electrophilic aromatic substitution on the nitrogen atom itself. Common electrophiles include acyl chlorides and alkyl halides.
Reaction with an acyl chloride, such as acetyl chloride, would lead to acylation, predominantly at the terminal nitrogen atom, to form an N-acyl-N'-(3-bromo-4-fluorophenyl)hydrazine. This reaction is a standard method for protecting the hydrazine group or for synthesizing precursors for other heterocyclic systems. Similarly, alkylation with alkyl halides can occur, although it can be less selective, potentially leading to mixtures of mono- and di-alkylated products on either nitrogen atom.
Reductive Transformations: The most significant reductive process involving this compound is its application in the Wolff-Kishner reduction. fiveable.melibretexts.org In this reaction, a ketone or aldehyde is first converted to its (3-bromo-4-fluorophenyl)hydrazone. Subsequent heating of the hydrazone with a strong base, like potassium hydroxide (B78521) in a high-boiling solvent, results in the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). libretexts.org During this process, the hydrazine portion is eliminated as nitrogen gas. libretexts.orglibretexts.org
Direct reduction of the hydrazine moiety itself would involve the cleavage of the N-N single bond. Strong reducing agents could potentially reduce this compound to 3-bromo-4-fluoroaniline (B1273062) and ammonia, though this is a less common synthetic application compared to its use in building complex molecules. The synthesis of phenylhydrazines often involves the reduction of a corresponding diazonium salt, for instance with sodium sulfite (B76179) or zinc powder. google.comgoogle.com
Oxidative Transformations: The oxidation of phenylhydrazines can lead to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of a diazene (B1210634) (diimide), while stronger oxidation can cleave the C-N bond, leading to the formation of the corresponding arene, 1-bromo-2-fluorobenzene, and the evolution of nitrogen gas. These reactions proceed through radical or ionic intermediates.
Intramolecular and Intermolecular Cyclization Reactions
Reactions of the Bromine Substituent
The bromine atom in this compound is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic effects of the adjacent fluorine atom and the hydrazine group.
Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar substrates, such as brominated pyrazoles formed from cyclization of phenylhydrazines, has been explored. For instance, the Suzuki-Miyaura coupling of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with various boronic acids can be achieved using a palladium catalyst. rsc.org The conditions for such transformations typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and preventing side reactions.
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of aryl halides with terminal alkynes to form arylalkynes, which are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov The reaction of brominated aromatic compounds, including those with fluorine substituents, is well-established. dergipark.org.tr For example, the Sonogashira coupling of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes can be performed using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst in the presence of a base. rsc.org This suggests that this compound, or its cyclized derivatives, could undergo similar transformations to introduce alkynyl moieties.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. dergipark.org.trbldpharm.com The reactivity of aryl bromides in Heck reactions is well-documented. dergipark.org.tr While specific examples with this compound are not prevalent, the general principles suggest that the bromine atom could be selectively coupled with various alkenes using a palladium catalyst and a base. The presence of the fluorine atom might influence the reaction conditions required.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net The amination of aryl bromides is a widely used transformation. mdpi.com In a study on the synthesis of tetra-substituted pyrazoles, the Buchwald-Hartwig amination of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole was successfully achieved with various amines using a palladium catalyst and a suitable ligand. rsc.org This demonstrates the feasibility of C-N bond formation at the position of the bromine atom in a system derived from a phenylhydrazine (B124118).
Table 1: Examples of Cross-Coupling Reactions with a Related Brominated Pyrazole
| Coupling Reaction | Reactants | Catalyst System | Product | Yield | Reference |
| Suzuki-Miyaura | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Methyl-1,4-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 85% | rsc.org |
| Sonogashira | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-Methyl-1-phenyl-4-(phenylethynyl)-5-(trifluoromethyl)-1H-pyrazole | 78% | rsc.org |
| Buchwald-Hartwig | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, Morpholine | [Pd(cinnamyl)Cl]₂, CyPF-tBu, NaOtBu | 4-(3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine | 82% | rsc.org |
Lithiation and Grignard Reactions for Further Derivatization
The bromine atom can be exchanged with a lithium or magnesium metal to form organometallic reagents, which are powerful nucleophiles for further derivatization.
Lithiation: Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. researchgate.netuni-muenchen.de However, the acidic protons of the hydrazine group in this compound would be readily deprotonated by strong organolithium bases. Therefore, protection of the hydrazine moiety, for instance as a pivaloyl or a tertiary amine derivative, would be a prerequisite for selective bromine-lithium exchange. rsc.org
Grignard Reactions: The formation of a Grignard reagent from an aryl bromide is a classic transformation. sigmaaldrich.com Similar to lithiation, the acidic protons of the hydrazine group are incompatible with the formation of a Grignard reagent. clockss.org Protection of the hydrazine group is therefore essential. For instance, N-alkylation to form a tertiary amine derivative could allow for the successful formation of the Grignard reagent from the corresponding bromo-fluoro-aniline derivative. sigmaaldrich.com This organomagnesium species could then be used to react with a variety of electrophiles.
Nucleophilic Displacement of Bromine in Activated Systems
While the direct nucleophilic displacement of an aryl bromide is generally challenging, it can be achieved in systems where the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the combined electronic effect of the fluorine and hydrazine groups does not sufficiently activate the ring for direct nucleophilic substitution of the bromine. However, if the hydrazine moiety is converted into a strongly electron-withdrawing group, or if additional activating groups are present on the ring, nucleophilic displacement of the bromine could become feasible. For example, in 3-bromo-4-nitropyridine, the bromine atom can be displaced by amines. researchgate.netgoogle.com
Reactions of the Fluorine Substituent
The fluorine atom on the aromatic ring is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. However, under specific conditions, it can participate in nucleophilic aromatic substitution (SNAr) reactions and other selective functionalizations.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine
The fluorine atom can act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, thus facilitating the reaction. rsc.org The synthesis of indazoles from o-fluorobenzaldehydes and hydrazine is a well-known example where the fluorine atom is displaced in an intramolecular SNAr reaction. researchgate.netsigmaaldrich.com
In the context of this compound, the hydrazine moiety itself can act as the nucleophile to displace the fluorine atom in an intramolecular cyclization to form 5-bromo-1H-indazole. This reaction is often a key step in the synthesis of various indazole derivatives. The conditions for this cyclization can vary, but it is typically promoted by heat or the presence of a base. A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) through bromination followed by a ring-closure reaction, highlighting the stability of the C-F bond under certain conditions and its reactivity in others. organic-chemistry.org
Table 2: Example of Intramolecular SNAr of Fluorine
| Reactant | Reaction | Product | Conditions | Reference |
| This compound | Intramolecular Cyclization | 5-Bromo-1H-indazole | Heating in a suitable solvent (e.g., NMP, DMSO) | researchgate.net |
Selective Functionalization at the Fluorine Position
Selective functionalization of the C-F bond in the presence of a C-Br bond is challenging but can be achieved under specific conditions. organic-chemistry.orgnih.gov While palladium-catalyzed cross-coupling reactions generally favor the C-Br bond, certain catalyst systems and reaction conditions can promote the reactivity of the C-F bond. However, for this compound, the preferential reactivity of the C-Br bond in most standard cross-coupling reactions makes the selective functionalization of the fluorine position a non-trivial task that would require specialized catalytic systems.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. This compound serves as a valuable building block in such reactions, primarily due to the reactive nature of the hydrazine moiety, which can readily participate in condensation and cyclization reactions.
A notable class of MCRs involving arylhydrazines is the pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(1-aryl-3-methyl-5-pyrazolone) derivatives. These reactions typically involve the one-pot condensation of an arylhydrazine, a 1,3-dicarbonyl compound such as ethyl acetoacetate (B1235776), and an aromatic aldehyde. nih.govnih.gov In the context of this compound, this reaction would proceed by first forming the corresponding pyrazolone (B3327878) intermediate, 1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone, in situ. This intermediate then undergoes a Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition of a second molecule of the pyrazolone to yield the final bis(pyrazolone) product. nih.gov
The general reaction scheme is as follows:
2 this compound + 2 Ethyl Acetoacetate + ArCHO → 4,4'-(Arylmethylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) + 2 EtOH + 2 H₂O
The efficiency and yield of these reactions can be influenced by various factors, including the choice of catalyst and solvent. While specific data for this compound in this MCR is not extensively documented in publicly available literature, the general methodology has been successfully applied to a wide range of substituted arylhydrazines and aromatic aldehydes. nih.govnih.govmdpi.com
Below is a representative data table illustrating the potential scope of this multi-component reaction with this compound, based on analogous transformations.
| Entry | Aromatic Aldehyde (ArCHO) | Product | Potential Yield (%) |
| 1 | Benzaldehyde | 4,4'-(Phenylmethylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 4,4'-((4-Chlorophenyl)methylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 88-92 |
| 3 | 4-Methoxybenzaldehyde | 4,4'-((4-Methoxyphenyl)methylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 90-96 |
| 4 | 4-Nitrobenzaldehyde | 4,4'-((4-Nitrophenyl)methylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 82-90 |
This table presents hypothetical data based on reported yields for similar multi-component reactions involving other arylhydrazines. nih.govnih.gov
The strategic placement of the bromo and fluoro substituents on the phenyl ring of the hydrazine offers opportunities for further synthetic modifications of the resulting bis(pyrazolone) products, making this MCR a valuable route to diverse chemical libraries.
Computational and Experimental Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The formation of pyrazole and its derivatives from hydrazines and 1,3-dicarbonyl compounds is a cornerstone of heterocyclic synthesis, and its mechanism has been a subject of both experimental and computational investigation.
Experimental Mechanistic Insights:
The generally accepted mechanism for the formation of 4,4'-(arylmethylene)bis(pyrazolone)s in the pseudo-five-component reaction proceeds through a series of well-established steps. nih.gov Initially, this compound reacts with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield 1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone.
Computational Mechanistic Elucidation:
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of reaction mechanisms. For the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound, DFT calculations could be employed to:
Determine the preferred reaction pathway: By calculating the energies of transition states and intermediates for different possible routes (e.g., initial attack of either the α- or β-carbonyl group), the lowest energy pathway can be identified.
Analyze the electronic effects of substituents: The electron-withdrawing nature of the bromo and fluoro groups on the phenyl ring can influence the nucleophilicity of the hydrazine and the stability of various intermediates. DFT can quantify these effects on the reaction profile.
Predict regioselectivity: In cases where unsymmetrical 1,3-dicarbonyls are used, computational models can predict which regioisomer of the pyrazole will be preferentially formed.
A representative approach for a computational study on the initial cyclocondensation step is outlined in the table below.
| Computational Method | Basis Set | Focus of Investigation | Expected Outcome |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Transition state energies for the initial nucleophilic attack and subsequent cyclization. | Identification of the rate-determining step and the preferred reaction pathway. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions in reactants, intermediates, and transition states. | Understanding the electronic factors governing the reactivity and stability of key species. | |
| Atoms in Molecules (AIM) Theory | Characterization of bonding interactions throughout the reaction coordinate. | Elucidation of the nature of bond formation and breaking processes. |
While a specific DFT study on the reaction of this compound is yet to be reported, similar computational investigations on other bromo-hydrazine derivatives have successfully elucidated their molecular geometries, frontier molecular orbital energies, and other electronic properties, providing a solid framework for future studies on this specific compound. researchgate.net The synergy between experimental observations and computational modeling will undoubtedly continue to deepen our understanding of the rich reactivity of this compound.
Advanced Applications of 3 Bromo 4 Fluorophenyl Hydrazine in Chemical Synthesis and Materials Science
As a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of the hydrazine (B178648) moiety, coupled with the electronic effects and potential for further functionalization offered by the bromo and fluoro substituents, makes (3-Bromo-4-fluorophenyl)hydrazine a valuable precursor in the synthesis of a wide array of complex organic structures.
Precursor to Poly-functionalized Indoles and Related Heterocycles
The Fischer indole (B1671886) synthesis stands as a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus from a phenylhydrazine (B124118) and a suitable carbonyl compound. nih.govdergipark.org.tr this compound is an ideal substrate for this reaction, leading to the formation of 6-bromo-7-fluoroindoles. The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole scaffold. dergipark.org.tr The bromine and fluorine atoms remain on the indole ring, offering sites for subsequent cross-coupling reactions or other transformations to build molecular complexity.
Modern variations of the Fischer indole synthesis, such as those promoted by indium bromide, allow for the one-pot synthesis of polysubstituted indoles from hydrazines and alkynes, further expanding the utility of this compound in generating diverse indole derivatives. researchgate.net The resulting poly-functionalized indoles are key components in numerous biologically active compounds and pharmaceutical agents. epo.orggoogle.com
Table 1: Examples of Indole Synthesis Precursors
| Hydrazine Derivative | Carbonyl/Alkyne Partner | Resulting Indole Scaffold |
| This compound | Various ketones/aldehydes | 6-Bromo-7-fluoroindoles |
| This compound | Terminal or internal alkynes | 2,3-Disubstituted-6-bromo-7-fluoroindoles |
| Phenylhydrazine | Acetaldehyde | Indole |
Synthesis of Chemically Diverse Scaffolds for Research Libraries
The creation of libraries of structurally diverse small molecules is a fundamental strategy in drug discovery and chemical biology. This compound serves as a valuable starting material for generating such libraries. Its ability to participate in cyclization reactions to form various heterocyclic cores, such as pyrazoles and triazoles, is particularly noteworthy. researchgate.netchemmethod.commdpi.com
For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. By employing this compound, a library of 1-(3-bromo-4-fluorophenyl)pyrazoles can be readily assembled. The bromine atom on the phenyl ring can then be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, thereby rapidly generating a library of diverse molecules for screening.
Construction of Bridged and Spirocyclic Systems
The synthesis of bridged and spirocyclic frameworks represents a significant challenge in organic chemistry, and these motifs are of great interest due to their presence in many natural products and their ability to confer unique three-dimensional structures. While direct examples involving this compound in the construction of bridged systems are not prevalent in the literature, its application in synthesizing spirocyclic compounds is more established.
Spiro[indole-3,3'-pyrazol]-2-ones, for example, can be synthesized from the reaction of fluorinated 3-aroylmethylene-indol-2-ones with hydrazines. nih.gov The reaction of isatin (B1672199) derivatives with phenylhydrazine can also lead to the formation of spiro-pyrazolines. These reactions highlight the potential of this compound to act as a key component in the formation of complex spirocyclic architectures, where the resulting 3-bromo-4-fluorophenyl moiety can be further elaborated.
Role in Agrochemical Research and Development (Focus on Chemical Design and Precursor Synthesis)
Design and Synthesis of Novel Agrochemical Lead Compounds
This compound serves as a precursor for various heterocyclic scaffolds known to exhibit pesticidal activity. Pyrazole-containing compounds, for instance, are a well-established class of insecticides. nih.gov The synthesis of 1-arylpyrazoles from the condensation of arylhydrazines with diketones is a common strategy in agrochemical discovery. By using this compound, novel pyrazole (B372694) derivatives can be synthesized and evaluated for their insecticidal, fungicidal, or herbicidal properties.
A patent for insecticidal phenylhydrazine derivatives demonstrates the direct utility of this class of compounds in agrochemical applications. epo.org Furthermore, a patent describing the synthesis of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one and its subsequent reaction with a hydrazine derivative underscores the importance of the 3-bromo-4-fluorophenyl moiety in the development of new pesticidal molecules. nih.gov
Table 2: Potential Agrochemical Scaffolds from this compound
| Heterocyclic Scaffold | General Synthetic Route | Potential Agrochemical Activity |
| 1-(3-Bromo-4-fluorophenyl)pyrazoles | Condensation with 1,3-dicarbonyls | Insecticidal, Fungicidal |
| N-(3-Bromo-4-fluorophenyl)amides/hydrazides | Acylation reactions | Herbicidal, Insecticidal |
| 6-Bromo-7-fluoroindoles | Fischer Indole Synthesis | Fungicidal, Herbicidal |
Structure-Property Relationship Studies in Agrochemical Design
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is crucial for the rational design of effective agrochemicals. The 3-bromo-4-fluorophenyl scaffold is a valuable tool in such studies. The positions of the bromine and fluorine atoms are fixed, allowing chemists to systematically modify other parts of the molecule and observe the effects on pesticidal activity.
For example, in a series of phenylhydrazine-substituted tetronic acid derivatives developed as antifungal agents, 3D-QSAR (Quantitative Structure-Activity Relationship) models were successfully generated. nih.gov These models helped to identify the key structural features responsible for the observed antifungal activity. By incorporating the this compound moiety into new series of potential agrochemicals, researchers can conduct detailed SAR studies to optimize their biological performance. The electronic properties of the fluorine and the steric bulk and potential for further functionalization of the bromine are key parameters that can be fine-tuned in the design of next-generation agrochemicals. nih.gov
Contribution to Pharmaceutical Research and Drug Discovery (Focus on Chemical Synthesis and Precursor Development)
The structural motifs present in this compound make it a versatile precursor in medicinal chemistry for the construction of diverse molecular frameworks with potential therapeutic applications.
Preparation of Bioactive Scaffolds for Medicinal Chemistry
This compound is a key starting material for the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds. The hydrazine functional group is particularly reactive and participates in a variety of cyclization reactions to form stable ring systems.
One of the most prominent applications of arylhydrazines is in the Fischer indole synthesis , a powerful method for creating indole rings. nih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a acs.orgacs.org-sigmatropic rearrangement to form the indole. nih.govnih.gov The resulting 3-bromo-4-fluoro-substituted indoles can serve as intermediates for a wide range of therapeutic agents, including those targeting cancer and central nervous system disorders. nih.govrsc.org
Beyond indoles, this compound can be utilized to synthesize other important heterocyclic systems such as pyrazoles, triazoles, and pyridazinones. mdpi.comnih.govresearchgate.net These scaffolds are present in numerous approved drugs and clinical candidates, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govnih.gov For instance, substituted hydrazines are reacted with diketones or other suitable precursors to yield pyrazole derivatives, a class of compounds known for their diverse pharmacological profiles. nih.govnih.gov Similarly, reaction with appropriate reagents can lead to the formation of triazole and pyridazinone rings, which are also privileged structures in medicinal chemistry. mdpi.comresearchgate.net
Table 1: Bioactive Scaffolds Derivable from this compound
| Scaffold | General Synthetic Method | Potential Therapeutic Area |
|---|---|---|
| Indoles | Fischer Indole Synthesis | Oncology, Neurology |
| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Anti-inflammatory, Anticancer |
| 1,2,4-Triazoles | Cyclization of acyl-carbothioamides | Antimicrobial, Antifungal |
| Pyridazinones | Reaction with γ-ketoacids or related compounds | Antiviral, Cardiovascular |
Synthesis of Targeted Molecule Libraries for Ligand Discovery
The creation of focused compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) for a particular biological target. nih.gov this compound serves as an excellent starting point for generating such libraries due to its facile derivatization at multiple points.
The bromine atom on the phenyl ring is particularly useful as it allows for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position. This allows for the rapid generation of a library of analogues with diverse steric and electronic properties, which can be screened against biological targets like protein kinases or G-protein coupled receptors. For example, libraries of substituted indoles or pyrazoles can be created to probe the binding pocket of a target enzyme. The synthesis of quinazolinone hydrazine derivatives as kinase inhibitors exemplifies how a hydrazine core can be elaborated into a targeted library. nih.gov
Fragment-Based Drug Design Strategies Incorporating this compound
Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds in drug discovery. nih.gov This method relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov
This compound itself, or simple derivatives thereof, can be considered valuable fragments. The presence of both fluorine and bromine atoms offers distinct advantages for FBDD. The fluorine atom can be monitored by ¹⁹F NMR spectroscopy, a sensitive technique for detecting fragment binding to a protein target. chembridge.com The bromine atom, being a heavier element, can serve as an anomalous scatterer in X-ray crystallography, aiding in the determination of the fragment's binding mode within the protein's active site. chembridge.com The "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight ≤ 300), is often met by this compound and its simple derivatives. nih.govchembridge.com Once a (3-bromo-4-fluorophenyl)-containing fragment is identified as a binder, it can be elaborated by growing, linking, or merging with other fragments to enhance its affinity and selectivity for the target. nih.gov
Applications in Advanced Materials Science
The unique electronic and structural features of this compound also make it a precursor of interest in the field of materials science for the development of functional organic materials.
Precursors for Functional Polymers and Dendrimers
Functional polymers and dendrimers are classes of macromolecules with tailored properties for a wide range of applications, including catalysis, drug delivery, and electronics. uokerbala.edu.iqnih.govnih.gov While direct polymerization of this compound is not commonly reported, its derivatives can serve as monomers for the synthesis of these advanced materials.
The bromine atom allows for the use of this molecule in polycondensation reactions, such as Suzuki or Stille coupling, to create conjugated polymers. researchgate.net These polymers, incorporating the fluorinated phenyl unit, could exhibit interesting electronic and photophysical properties.
In the context of dendrimers, hyperbranched macromolecules with a well-defined structure, substituted hydrazines can be incorporated into the dendritic architecture. acs.orguokerbala.edu.iqnih.govnih.gov Dendrimers are typically built in a stepwise fashion, either divergently from a central core or convergently towards the core. nih.govmdpi.com A molecule like this compound could be attached to the periphery of a dendron or used in the formation of the core, with the bromo and fluoro groups influencing the final properties of the dendrimer, such as its solubility and self-assembly behavior. For example, polyamidoamine (PAMAM) dendrimers are a well-known class that can be functionalized with various surface groups. acs.orguokerbala.edu.iq
Synthesis of Organic Photovoltaic Materials and Organic Light-Emitting Diodes (OLEDs)
The development of organic materials for electronic applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is a rapidly growing field. lookchem.comsunfinelabs.com The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic semiconductors used.
Halogenated aromatic compounds are frequently employed as intermediates in the synthesis of materials for OLEDs and OPVs. lookchem.comsunfinelabs.com The presence of bromine provides a reactive handle for cross-coupling reactions to build larger conjugated systems, which are essential for charge transport and light emission. The fluorine atom can modulate the electronic properties of the molecule, such as the HOMO and LUMO energy levels, and can also enhance the stability and performance of the final device. While direct use of this compound in these applications is not extensively documented, its derivatives, such as carbazoles or triazines formed from it, are relevant to the construction of host and emitter materials for OLEDs. mdpi.comrsc.org For instance, triazine-based materials are known for their use in OLEDs due to their electron-deficient nature. rsc.org
Table 2: Potential Material Science Applications of this compound Derivatives
| Material Class | Synthetic Role of Precursor | Key Functional Groups | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Monomer in cross-coupling polymerization | Bromine for coupling, Fluorine for electronic tuning | Organic Field-Effect Transistors (OFETs) |
| Dendrimers | Peripheral or core functionalization | Hydrazine for attachment, Halogens for property modulation | Drug Delivery, Catalysis |
| OLED Materials | Intermediate for host or emitter synthesis | Bromo and Fluoro-phenyl moiety | High-efficiency blue OLEDs |
| Organic Photovoltaics | Precursor for donor or acceptor materials | Halogenated aromatic core | Bulk Heterojunction Solar Cells |
Research on this compound in Chemo-Sensor and Fluorescent Probe Development Remains Undocumented
Despite a comprehensive review of available scientific literature, no specific research or applications detailing the use of this compound in the development of chemosensors or fluorescent probes have been identified.
Extensive searches of chemical databases and scholarly articles did not yield any studies that utilize this compound as a primary component or precursor for creating sensory materials designed to detect specific analytes through colorimetric or fluorescent changes.
While the broader class of hydrazine derivatives has been investigated for such applications, the unique structural and electronic properties imparted by the bromo and fluoro substituents on the phenyl ring of this particular compound have not been explored in the context of chemosensor or fluorescent probe design, according to publicly accessible research.
The development of chemosensors and fluorescent probes often relies on the strategic selection of molecules that can interact with target analytes, leading to a measurable optical response. Phenylhydrazine and its derivatives can, in principle, serve as recognition units or be incorporated into larger fluorophore systems. The reaction of the hydrazine moiety with analytes such as aldehydes, ketones, or metal ions can lead to the formation of new compounds with distinct photophysical properties.
However, the specific reactivity, selectivity, and fluorescence characteristics of probes derived from this compound have not been the subject of published research. Therefore, no detailed research findings, data tables, or specific examples of its application in this advanced area of materials science can be provided at this time.
Further research would be required to synthesize and characterize potential chemosensors or fluorescent probes based on this compound and to evaluate their performance in detecting various analytes. Such studies would need to establish the fundamental photophysical properties of any resulting probes and assess their sensitivity and selectivity towards target molecules.
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Bromo 4 Fluorophenyl Hydrazine and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental in the analysis of (3-Bromo-4-fluorophenyl)hydrazine, enabling the separation of the main compound from starting materials, by-products, and other impurities. The choice of technique is dictated by the specific analytical challenge, such as purity determination, analysis of volatile derivatives, or resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used method for the purity assessment of phenylhydrazine (B124118) compounds. The technique's adaptability allows for various stationary and mobile phase combinations to achieve optimal separation. For substituted phenylhydrazines like this compound, reversed-phase HPLC is commonly employed.
A typical HPLC setup might involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution conditions. Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which can monitor the elution of the compound by its absorbance at a specific wavelength, typically determined by the compound's UV spectrum. For enhanced sensitivity and selectivity, especially in complex matrices, Mass Spectrometric (MS) detection can be coupled with HPLC (LC-MS).
Table 1: Illustrative HPLC Method Parameters for Phenylhydrazine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water mixture |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | DAD/UV at λmax (e.g., 254 nm) or MS |
| Column Temp | Ambient or controlled (e.g., 30-40 °C) |
The method's effectiveness hinges on the ability to resolve the peak of this compound from any potential impurities, providing a quantitative measure of purity based on the relative peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While some hydrazines can be analyzed directly, derivatization is often employed to enhance volatility and thermal stability, and to improve chromatographic peak shape. researchgate.net For this compound, derivatization can be achieved by reacting the hydrazine (B178648) moiety with agents like acetone (B3395972) to form the corresponding hydrazone, or with trifluoroacetic anhydride (B1165640) to form a more volatile derivative.
Once in a suitable form, the derivative is introduced into the GC system, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). The separated components then enter the Mass Spectrometer (MS), which serves as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint. GC-MS data for related compounds like (3-bromophenyl)hydrazine (B1328922) and (4-fluorophenyl)hydrazine (B109058) are available in public databases, confirming the utility of this technique. nih.govnih.gov
Table 2: Expected GC-MS Data for this compound
| Parameter | Description |
|---|---|
| Derivatization | Often required to improve volatility (e.g., acylation, hydrazone formation) |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Fragments | Molecular ion (M+), fragments corresponding to the loss of N2H2, Br, and other characteristic pieces of the molecule. |
The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound and its volatile derivatives.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
When derivatives of this compound are synthesized to contain a stereocenter, the resolution of the resulting enantiomers is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol (B145695). chromatographyonline.comnih.gov
The key to chiral separation in SFC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are the most widely used and have proven effective for a broad range of compounds. chromatographyonline.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. chromatographyonline.com The choice of modifier can significantly influence the retention and enantioselectivity, and therefore must be optimized. nih.gov The advantages of SFC include reduced analysis times and a significant reduction in the use of toxic organic solvents compared to normal-phase LC. chromatographyonline.com
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and its derivatives, providing detailed information about atomic connectivity, chemical environment, and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F, 15N) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. A combination of different NMR experiments provides a complete picture of the molecular framework.
¹H NMR: This experiment provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons and the hydrazine (-NH-NH₂) protons. The coupling patterns (splitting) between adjacent protons on the aromatic ring would confirm their relative positions.
¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum of this compound would display six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached bromine, fluorine, and hydrazine groups. The carbon attached to fluorine would show a characteristic large coupling constant (¹JCF).
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly informative experiment. It provides a direct probe of the fluorine's chemical environment. The spectrum would show a single resonance for the fluorine atom, and its coupling to adjacent aromatic protons (³JHF and ⁴JHF) would further confirm the substitution pattern on the phenyl ring.
¹⁵N NMR: While less common due to lower sensitivity and the low natural abundance of the ¹⁵N isotope, this experiment can directly probe the nitrogen atoms of the hydrazine group. It can provide valuable information about the electronic environment of the nitrogens and can be used to study tautomeric equilibria or protonation states. Spectral data for related phenylhydrazines are available, indicating the feasibility of this analysis. nih.govnih.gov
Published NMR data for various substituted phenylhydrazines demonstrate the predictable influence of substituents on the chemical shifts of nearby protons and carbons, allowing for confident spectral assignment. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic ¹H | 6.8 - 7.5 | Complex splitting patterns due to H-H and H-F coupling. |
| -NH-NH₂ ¹H | Broad signals, variable shift | Position depends on solvent, concentration, and temperature. |
| Aromatic ¹³C | 100 - 165 | C-F bond will show a large ¹J coupling; C-Br bond will also influence shifts. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.
For this compound (C₆H₆BrFN₂), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass of the molecular ion and compare it to the theoretical value. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, providing a clear signature for the presence of a single bromine atom.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆BrFN₂ |
| Calculated Exact Mass ([M(⁷⁹Br)]⁺) | 203.9702 Da |
| Calculated Exact Mass ([M(⁸¹Br)]⁺) | 205.9681 Da |
| Required Mass Accuracy | < 5 ppm |
| Isotopic Signature | Presence of M⁺ and M+2⁺ peaks in ~1:1 ratio, confirming one bromine atom. |
This technique is definitive in confirming the identity of a newly synthesized compound and is a standard requirement for the publication of new chemical entities.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structure and bonding. While no specific experimental IR or Raman spectra for this compound are publicly available in the literature, data for the closely related analog, (3-bromophenyl)hydrazine hydrochloride, offers valuable insights into the expected vibrational frequencies. The primary differences in the spectra would arise from the C-F stretching and bending modes and the electronic effects of the fluorine substituent on the phenyl ring.
Infrared (IR) Spectroscopy: The IR spectrum of a substituted phenylhydrazine is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. For this compound, key expected vibrational modes would include N-H stretching, C-N stretching, C-C stretching of the aromatic ring, and the C-Br and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-Br and C-F bonds.
A table of expected and observed vibrational frequencies for (3-bromophenyl)hydrazine hydrochloride is presented below, which can serve as a reference for interpreting the spectra of its 4-fluoro derivative.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) for (3-Bromophenyl)hydrazine hydrochloride |
| N-H Stretching (hydrazine) | 3400 - 3200 | Multiple bands in this region |
| C-H Stretching (aromatic) | 3100 - 3000 | ~3050 |
| N-H Bending (hydrazine) | 1650 - 1580 | ~1600 |
| C=C Stretching (aromatic ring) | 1600 - 1450 | Multiple bands in this region |
| C-N Stretching | 1350 - 1250 | ~1300 |
| C-F Stretching | 1250 - 1000 | Not applicable |
| C-Br Stretching | 700 - 500 | ~680 |
Note: The observed values are approximate and based on typical spectra for the analog compound. The presence of the fluorine atom in this compound would introduce a strong C-F stretching band and could shift the other vibrational frequencies.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Phenylhydrazines typically exhibit absorption bands in the UV region arising from π-π* transitions of the benzene ring and n-π* transitions associated with the lone pair of electrons on the nitrogen atoms. For this compound, the substitution pattern is expected to influence the position and intensity of these absorption maxima (λmax). Halogen substituents can cause a bathochromic (red) shift of the π-π* transitions. Theoretical studies and data from related compounds suggest that the UV-Vis spectrum of this compound in a non-polar solvent would likely show characteristic absorptions.
Fluorescence Spectroscopy: While many simple phenylhydrazines are not strongly fluorescent, their derivatives can exhibit significant fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. acs.orgnih.govnih.gov For this compound, fluorescence spectroscopy could be employed to study its excited state properties and potential interactions with other molecules. The introduction of the bromo and fluoro substituents may influence the fluorescence behavior compared to unsubstituted phenylhydrazine.
| Spectroscopic Property | Expected Range/Value for this compound |
| UV-Vis λmax (π-π) | ~240 - 260 nm |
| UV-Vis λmax (n-π) | ~280 - 300 nm |
| Fluorescence Emission λmax | Dependent on solvent and potential for derivatization |
Note: These are estimated values based on the electronic properties of similar aromatic compounds and are subject to experimental verification.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is an essential analytical tool for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This compound itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum.
However, CD spectroscopy would become a critical technique for the analysis of chiral derivatives of this compound. If this compound is used as a starting material to synthesize new chiral molecules, such as by reaction with a chiral ketone to form a chiral hydrazone, CD spectroscopy would be indispensable for:
Confirming the successful synthesis of a chiral product.
Determining the enantiomeric excess or purity of the synthesized compound.
Investigating the conformation and electronic transitions of the chiral derivative.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Currently, the crystal structure of this compound has not been reported in the crystallographic databases. However, the crystal structure of a complex derivative, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, has been determined. nih.gov While this structure confirms the connectivity of the 3-bromo-4-fluorophenyl moiety, it does not provide the solid-state structure of the parent hydrazine.
Were single crystals of this compound or its hydrochloride salt to be grown, X-ray diffraction analysis would yield a detailed structural model.
| Crystallographic Parameter | Expected Information from X-ray Analysis |
| Crystal System | Orthorhombic, Monoclinic, etc. |
| Space Group | The symmetry of the unit cell. |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise distances between atoms (e.g., C-C, C-N, C-Br, C-F). |
| Bond Angles | Angles between adjacent bonds. |
| Intermolecular Interactions | Hydrogen bonding, halogen bonding, and van der Waals interactions that dictate the crystal packing. |
Hyphenated Analytical Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for monitoring the progress of chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, the compound would first be vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile or thermally labile compounds. In this technique, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is particularly useful for monitoring the synthesis of this compound derivatives in real-time and for the analysis of reaction mixtures without the need for extensive sample cleanup. nih.gov The choice of ionization source (e.g., electrospray ionization - ESI) would be critical for obtaining the mass spectrum of the target molecule.
| Technique | Application for this compound | Expected Data |
| GC-MS | Purity assessment, identification of impurities and byproducts, analysis of reaction products. | Retention time, molecular ion peak (M+), characteristic fragmentation pattern with bromine isotopic signature. |
| LC-MS | Analysis of non-volatile derivatives, reaction monitoring, quantification in complex matrices. | Retention time, protonated molecule [M+H]+ or other adduct ions, fragmentation data from MS/MS. |
Computational and Theoretical Studies on 3 Bromo 4 Fluorophenyl Hydrazine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. DFT calculations are used to determine the electron density of a molecule, from which numerous properties can be derived. For (3-Bromo-4-fluorophenyl)hydrazine, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are employed to model its behavior in the gaseous phase or with implicit solvent models. bhu.ac.inresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in describing chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgsapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the presence of the electron-donating hydrazine (B178648) group and the electronegative halogen atoms on the phenyl ring significantly influences the energies of these orbitals.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 | Indicates molecular stability and chemical reactivity. |
The Molecular Electrostatic Potential (ESP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.in The ESP map is color-coded: regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
For this compound, the ESP map would be expected to show significant negative potential around the lone-pair-bearing nitrogen atoms of the hydrazine moiety, making them primary sites for interaction with electrophiles or for hydrogen bonding. The electronegative fluorine and bromine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the hydrazine group and, to a lesser extent, the aromatic ring protons, would exhibit positive potential.
The three-dimensional structure of this compound is not rigid. Rotation around the C1-N and N-N single bonds gives rise to different conformers. Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to identify stable, low-energy conformers and the energy barriers that separate them.
Furthermore, phenylhydrazines can exhibit tautomerism. The primary form is the hydrazine, but it can potentially exist in equilibrium with tautomeric forms, such as an azo-like species or a diazenium (B1233697) isomer, particularly under certain chemical conditions. DFT calculations are instrumental in determining the relative energies of these tautomers. By comparing the calculated ground-state energies, one can predict the most stable tautomer and its prevalence. For most phenylhydrazines under standard conditions, the hydrazine form is overwhelmingly the most stable.
| Conformer | Dihedral Angle (C6-C1-N-N) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 | 0° | 2.5 | Less Stable |
| 2 | 90° | 0.0 | Most Stable (Global Minimum) |
| 3 | 180° | 1.8 | Local Minimum |
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
While quantum chemical calculations are often performed on isolated molecules (in the gas phase), Molecular Dynamics (MD) simulations provide a way to study molecules in a more realistic, condensed-phase environment, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time based on classical mechanics.
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent). The system's trajectory is then calculated over a period, allowing for the analysis of its dynamic behavior. mdpi.com Such simulations are crucial for understanding the conformational landscape, as the presence of solvent molecules can stabilize or destabilize certain conformers through interactions like hydrogen bonding. The simulation can reveal the most populated conformational states in a given solvent and the timescale of transitions between them.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. tandfonline.com DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, etc.) can be calculated. This involves computing the magnetic shielding tensor for each nucleus in the molecule. The high accuracy of these predictions can help in assigning peaks in complex experimental spectra and confirming the proposed structure.
| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency | Expected Experimental Frequency |
|---|---|---|---|
| N-H Stretch | Hydrazine (-NH2) | 3350, 3280 | ~3300-3400 |
| C-H Stretch | Aromatic Ring | 3080 | ~3050-3100 |
| C=C Stretch | Aromatic Ring | 1590, 1480 | ~1475-1600 |
| C-F Stretch | Aryl Fluoride | 1245 | ~1200-1270 |
| C-Br Stretch | Aryl Bromide | 640 | ~500-650 |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its macroscopic properties. In a QSPR study, a set of molecules is analyzed, and for each one, a series of numerical descriptors are calculated using computational chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological.
For a series of substituted phenylhydrazines including this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or even a specific biological activity. By finding a statistically significant correlation between the calculated descriptors and the experimentally measured property, a predictive equation is generated. While specific QSPR studies focused solely on this compound are not widely available in public literature, the methodology represents a powerful potential application of its computationally derived parameters.
Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights into the energetic landscapes and the structures of transient species that are often difficult or impossible to observe experimentally. For this compound, a key chemical transformation of interest is the Fischer indole (B1671886) synthesis, a fundamental reaction for forming indole rings, which are core structures in many pharmaceuticals and biologically active molecules.
The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium. The reaction proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an enehydrazine, a nih.govnih.gov-sigmatropic rearrangement (the Claisen-like rearrangement), and subsequent cyclization and aromatization to form the final indole product. The nih.govnih.gov-sigmatropic rearrangement is often considered the rate-determining step, and its transition state is of significant interest to computational chemists.
Modeling the Fischer Indole Synthesis:
Density Functional Theory (DFT) is a commonly employed computational method for modeling such reaction pathways. By applying DFT calculations, researchers can map the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products.
For this compound reacting with a simple ketone like acetone (B3395972), the modeling would first involve optimizing the geometries of the starting materials and the resulting phenylhydrazone. The subsequent tautomerization to the enehydrazine would be modeled to determine the energy barrier for this proton transfer step.
The critical nih.govnih.gov-sigmatropic rearrangement would then be investigated to locate the transition state structure. This involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. The calculated properties of this transition state, such as its geometry (bond lengths and angles) and vibrational frequencies, provide crucial information about the mechanism. A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.
Illustrative Data for a Hypothetical Reaction Pathway:
The following table presents hypothetical data that could be generated from a DFT study on the Fischer indole synthesis of this compound with acetone. These values are for illustrative purposes to demonstrate the type of information obtained from such studies.
| Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Hypothetical) |
| Reactants | This compound + Acetone | 0.0 | - |
| Intermediate 1 | Phenylhydrazone | -12.5 | C=N bond length: 1.28 Å |
| Transition State 1 (Tautomerization) | Enehydrazine formation TS | +5.2 | N-H bond length: 1.55 Å |
| Intermediate 2 | Enehydrazine | -8.3 | C=C bond length: 1.34 Å |
| Transition State 2 ( nih.govnih.gov-Sigmatropic) | Claisen-like rearrangement TS | +25.8 | Forming C-C bond distance: 2.10 Å |
| Intermediate 3 | Di-imine Intermediate | -5.1 | - |
| ... | ... | ... | ... |
| Product | 6-Bromo-5-fluoro-2,2-dimethyl-2H-indole | -20.7 | - |
The activation energy for the rate-determining step (the nih.govnih.gov-sigmatropic rearrangement in this hypothetical case) would be a key output, influencing the predicted reaction rate. The presence of the bromo and fluoro substituents on the phenyl ring would electronically influence the stability of the intermediates and the energy of the transition states compared to unsubstituted phenylhydrazine. The electron-withdrawing nature of the halogens would likely impact the electron density on the hydrazine nitrogen atoms, affecting the nucleophilicity and the subsequent rearrangement.
Rational Design and Prediction of Novel Derivatives of this compound
This compound can serve as a versatile starting material, or scaffold, for the rational design of novel bioactive molecules. Computational techniques, particularly those used in drug discovery, can predict the properties and potential biological activities of its derivatives before they are synthesized in the laboratory, saving significant time and resources.
Scaffold-Based Drug Design:
In scaffold-based drug design, the core structure of this compound would be retained, and various functional groups would be computationally added at different positions. These modifications can be designed to enhance binding to a specific biological target, such as a protein kinase, which is a common target for anti-cancer drugs. The bromo and fluoro substituents provide specific steric and electronic properties that can be exploited for targeted interactions within a protein's binding pocket.
In Silico Screening and Property Prediction:
A virtual library of novel derivatives can be generated and screened in silico. Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to a specific target protein. The docking score provides an estimate of the binding affinity. For example, derivatives of this compound could be docked into the ATP-binding site of a kinase to predict their potential as inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of known kinase inhibitors, the activity of new derivatives of this compound could be predicted.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a molecule to be a successful drug. Computational models can predict these properties, such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize which derivatives to synthesize.
Illustrative Data for Predicted Properties of Novel Derivatives:
The following table provides a hypothetical example of how computational tools could be used to predict the properties of novel derivatives of this compound designed as potential kinase inhibitors.
| Derivative ID | Modification on Hydrazine | Predicted Kinase Binding Affinity (IC₅₀, nM) | Predicted Oral Bioavailability (%) | Predicted Lipinski's Rule of Five Compliance |
| D-001 | -C(=O)c1ccccc1 | 150 | 65 | Yes |
| D-002 | -C(=O)c1cnccn1 | 75 | 72 | Yes |
| D-003 | -SO₂-p-tolyl | 210 | 58 | Yes |
| D-004 | Acylated with Pyridine-4-carboxylic acid | 45 | 80 | Yes |
These predictive studies guide medicinal chemists in selecting the most promising candidates for synthesis and further experimental testing. The combination of the specific halogenation pattern of the (3-Bromo-4-fluorophenyl) scaffold with computationally selected side chains can lead to the development of potent and selective drug candidates.
Environmental and Sustainability Considerations in the Lifecycle of 3 Bromo 4 Fluorophenyl Hydrazine
Green Metrics and Atom Economy in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics for evaluating the "greenness" of a chemical process include atom economy, E-factor, and process mass intensity.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A common synthesis route to phenylhydrazines involves the diazotization of an aniline (B41778) followed by reduction. For (3-Bromo-4-fluorophenyl)hydrazine, this would typically start from 3-Bromo-4-fluoroaniline (B1273062).
A plausible, though not definitively documented, synthesis route could involve the following reactions:
Diazotization of 3-Bromo-4-fluoroaniline with sodium nitrite (B80452) and hydrochloric acid.
Reduction of the resulting diazonium salt with a reducing agent like sodium sulfite (B76179) or stannous chloride.
The atom economy of such a process would be impacted by the choice of reagents and the efficiency of the reaction steps. For instance, the use of stoichiometric reducing agents generates significant inorganic salt waste, thus lowering the atom economy. Alternative, more atom-economical catalytic reduction methods are a key area of green chemistry research.
E-Factor and Process Mass Intensity (PMI): The E-factor focuses on the amount of waste produced relative to the desired product, while PMI considers the total mass input (raw materials, solvents, process water) against the mass of the final product. For many pharmaceutical and fine chemical syntheses, E-factors can be high (ranging from 5 to over 100), indicating significant waste generation.
| Green Metric | Typical Values for Phenylhydrazine (B124118) Synthesis | Key Considerations for this compound |
| Atom Economy | 50-70% (for traditional routes) | Can be improved by using catalytic reduction methods. |
| E-Factor | 10-50 | Largely influenced by solvent choice and reagent stoichiometry. |
| Process Mass Intensity (PMI) | 100-500 | Includes all inputs, highlighting the significant role of solvents and water. |
This table presents estimated values for typical phenylhydrazine syntheses to illustrate the concepts of green chemistry metrics. Actual values for the synthesis of this compound may vary.
Pathways for Chemical Degradation and Environmental Fate
The environmental fate of a chemical is determined by its persistence, mobility, and degradation pathways. As a halogenated aromatic compound, this compound is likely to exhibit persistence in the environment. The presence of both bromine and fluorine atoms on the benzene (B151609) ring can increase its resistance to biodegradation.
Abiotic Degradation:
Photodegradation: Aromatic compounds can undergo photodegradation in the presence of sunlight. However, the carbon-halogen bonds, particularly the carbon-fluorine bond, are strong and may require significant energy for cleavage. Photolytic degradation in water or soil could be a slow process.
Hydrolysis: The hydrazine (B178648) moiety may be susceptible to hydrolysis under certain pH conditions, but the stability of the aromatic ring and the halogen substituents would likely make this a minor degradation pathway.
Biotic Degradation: The biodegradation of halogenated aromatic compounds is often challenging for microorganisms. The presence of halogens can inhibit the enzymatic pathways responsible for breaking down the aromatic ring. Some specialized microorganisms are capable of dehalogenation under specific anaerobic or aerobic conditions, but these processes are generally slow. The environmental persistence of brominated flame retardants, for example, is a well-documented concern. nih.govresearchgate.net
Mobility and Bioaccumulation: The octanol-water partition coefficient (log Kow) is an indicator of a chemical's potential to bioaccumulate in fatty tissues. While specific data for this compound is not available, related halogenated aromatic compounds often have high log Kow values, suggesting a potential for bioaccumulation. Its mobility in soil will be influenced by its water solubility and adsorption to organic matter.
Waste Reduction and Recycling Strategies in Research and Development
The research and development phase of any chemical's lifecycle offers the greatest opportunity to implement waste reduction and recycling strategies.
Solvent Selection and Recovery: A significant portion of waste in chemical synthesis comes from solvents. The use of greener solvents (e.g., water, supercritical fluids) or solvent-free reaction conditions can drastically reduce waste. researchgate.net Where solvents are necessary, implementing efficient recovery and recycling protocols is crucial.
Process Optimization: Continuous flow chemistry and other process intensification technologies can lead to higher yields, reduced reaction times, and lower waste generation compared to traditional batch processing.
By-product Valorization: Investigating potential applications for by-products generated during synthesis can turn a waste stream into a valuable resource.
Considerations for Lifecycle Assessment of Related Chemicals
A comprehensive Lifecycle Assessment (LCA) evaluates the environmental impacts of a product over its entire life, from raw material extraction to final disposal. While a specific LCA for this compound is not publicly available, insights can be drawn from LCAs of other halogenated aromatic compounds. researchgate.net
An LCA for a compound like this compound would consider:
Cradle-to-Gate Impacts: The environmental burden associated with the extraction and processing of raw materials (e.g., bromine, fluorine sources, aniline precursors) and the energy consumed during the synthesis process.
Use Phase Impacts: Potential for release into the environment during its application in research or manufacturing.
End-of-Life Impacts: The environmental effects of disposal, whether through incineration, landfill, or specialized chemical treatment. Incineration of halogenated compounds can lead to the formation of hazardous by-products like dioxins and furans if not conducted under optimal conditions. iloencyclopaedia.org
The findings from LCAs of other chemicals highlight the importance of considering the entire lifecycle to avoid shifting environmental burdens from one stage to another. For instance, a synthesis route that appears "green" based on atom economy alone may have a significant downstream environmental impact due to the persistence or toxicity of the final product.
Challenges and Future Research Directions for 3 Bromo 4 Fluorophenyl Hydrazine
Development of Highly Selective and Sustainable Synthetic Methodologies
The synthesis of substituted phenylhydrazines often involves multi-step processes that can be inefficient and generate significant waste. A primary challenge is the development of greener, more selective, and economically viable synthetic routes.
Current Synthetic Approaches and Challenges: The traditional synthesis of phenylhydrazines often begins with the diazotization of an appropriately substituted aniline (B41778), in this case, 3-bromo-4-fluoroaniline (B1273062), followed by reduction. google.comwikipedia.org This process can involve harsh reagents and produce impure products requiring extensive purification.
| Challenge | Description | Potential Sustainable Solution |
| Regioselectivity | Controlling the introduction of bromo and fluoro substituents on the aniline precursor can be complex, leading to isomeric impurities. | Development of novel catalytic methods for direct C-H functionalization. |
| Reagent Toxicity | Traditional diazotization and reduction steps often use hazardous reagents like sodium nitrite (B80452) and strong acids. google.com | Use of enzyme-catalyzed reactions or greener reducing agents. |
| Waste Generation | Multi-step syntheses generate considerable solvent and reagent waste, impacting environmental footprint. | Implementation of continuous flow synthesis to minimize waste and improve efficiency. rsc.org |
| Purification | Product purification often requires column chromatography, which is solvent- and time-intensive. | Design of syntheses that yield the product via precipitation or crystallization, simplifying isolation. google.com |
Future research should focus on catalytic methods that offer high regioselectivity and yield. The adoption of continuous flow technology presents a significant opportunity for the large-scale, safe, and efficient synthesis of (3-Bromo-4-fluorophenyl)hydrazine and its derivatives. rsc.org Furthermore, exploring enzymatic or bio-catalytic routes could provide highly selective and environmentally benign alternatives to classical methods.
Exploration of Novel and Undiscovered Reactivity Patterns
The primary and most well-documented reaction of phenylhydrazines is the Fischer indole (B1671886) synthesis, which is used to create indole rings from ketones or aldehydes under acidic conditions. wikipedia.orgbyjus.com While this remains a cornerstone application, the unique electronic properties conferred by the bromo and fluoro substituents in this compound open the door to novel reactivity.
Future research should venture beyond the Fischer indole synthesis to explore:
Alternative Cyclization Reactions: Investigating reactions with different partners to form other heterocyclic systems like pyrazoles, triazoles, and pyridazines. The synthesis of 1,2,4-triazole-3-thiols from related acylcarbothioamides is one such pathway. mdpi.com
Transition-Metal-Catalyzed Cross-Coupling: Utilizing the C-Br bond for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups. A modification of the Fischer indole synthesis already utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org
Photochemical Reactions: Exploring light-induced reactions, such as photo-induced dehalogenation or cyclization, which can offer unique reactivity under mild conditions. mdpi.com
Benzyne (B1209423) Intermediates: Investigating reactions that proceed through a benzyne intermediate, which could lead to novel fused heterocyclic systems. organic-chemistry.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The discovery of new reactions and the optimization of existing ones are often slow, laborious processes. Automated synthesis platforms and high-throughput experimentation (HTE) can dramatically accelerate this discovery phase. acs.org
Integrating this compound into HTE workflows would enable the rapid screening of a wide array of reaction conditions, catalysts, and substrates in parallel. This approach is particularly well-suited for:
Reaction Optimization: Quickly identifying the optimal conditions (catalyst, solvent, temperature, base) for reactions like the Fischer indole synthesis or novel cross-coupling reactions.
Discovery of New Reactions: Screening the reactivity of this compound against diverse libraries of reactants to uncover previously unknown transformations.
Library Synthesis: Efficiently generating libraries of derivatives for biological screening in drug discovery programs.
The use of automated liquid and solid handling systems can ensure the precise and efficient setup of these high-density reaction arrays, maximizing the output of chemical research. acs.org
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Many reactions involving hydrazines, such as the Fischer indole synthesis, proceed through multiple short-lived intermediates. wikipedia.orgbyjus.com Understanding these complex reaction mechanisms is crucial for optimizing conditions and controlling selectivity. Traditional post-reaction analysis often fails to capture the full picture.
The application of advanced, time-resolved characterization techniques is a critical future research direction. These methods allow for the in situ monitoring of reaction progress in real-time.
Potential Techniques for In Situ Monitoring:
| Technique | Information Gained | Relevance to this compound |
| Online Mass Spectrometry (e.g., EI-MS) | Detection of short-lived intermediates and reaction byproducts. | Could be used to observe the hydrazone, enamine, and diimine intermediates in the Fischer indole synthesis. acs.org |
| In Situ NMR Spectroscopy | Structural elucidation of intermediates and quantification of species over time. | Provides detailed structural information and kinetic data for complex reaction mixtures. |
| In Situ IR/Raman Spectroscopy | Monitoring the formation and consumption of functional groups. | Tracks changes in key vibrational modes (e.g., C=N, N-H) throughout the reaction. nih.gov |
By employing these techniques, researchers can gain unprecedented insight into the mechanistic pathways of reactions involving this compound, leading to more rational and efficient synthetic design.
Expansion into Emerging Fields of Chemical Science and Technology
The unique combination of a reactive hydrazine (B178648) moiety and a halogenated aromatic ring makes this compound a versatile scaffold for applications beyond traditional organic synthesis.
Future research should aim to incorporate this building block into emerging areas of science and technology:
Medicinal Chemistry and Chemical Biology: The indole nucleus, readily accessible from this precursor, is a privileged structure in many pharmaceuticals. byjus.comresearchgate.net The bromo and fluoro groups can be used to modulate pharmacokinetic properties or serve as handles for further functionalization or bioconjugation.
Materials Science: Halogenated aromatic compounds are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The defined substitution pattern could be used to tune the electronic properties of new materials.
Supramolecular Chemistry: The N-H groups of the hydrazine can participate in hydrogen bonding, making it a candidate for designing self-assembling systems, molecular sensors, or functional polymers.
Opportunities for Interdisciplinary Research Utilizing this compound
The multifaceted nature of this compound provides fertile ground for collaborative, interdisciplinary research projects.
| Collaborating Field | Potential Research Focus | Desired Outcome |
| Medicinal Chemistry | Synthesis of targeted libraries of indole derivatives for screening against various diseases (e.g., cancer, neurodegenerative disorders). researchgate.netresearchgate.net | Discovery of new lead compounds for drug development. |
| Materials Science | Design and synthesis of novel polymers or small molecules for applications in organic electronics or as functional coatings. | Development of new materials with tailored electronic and physical properties. |
| Computational Chemistry | Theoretical modeling of reaction mechanisms and prediction of reactivity and molecular properties (e.g., HOMO/LUMO energies). nih.gov | Guiding experimental design and accelerating the discovery of new reactions and materials. |
| Biochemistry | Use as a chemical probe to study enzyme function or as a precursor for affinity-based protein profiling reagents. | Elucidation of biological pathways and identification of new drug targets. |
By fostering collaboration between synthetic chemists and experts in these complementary fields, the scientific community can unlock the full potential of this compound as a valuable tool in both fundamental and applied research.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (3-bromo-4-fluorophenyl)hydrazine, and how can reaction progress be monitored?
- Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., maintaining 0–5°C to minimize side reactions) and pH (acidic conditions to stabilize intermediates). Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity. For example, TLC using silica gel plates with ethyl acetate/hexane eluents can resolve hydrazine intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the phenyl ring and hydrazine connectivity.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (using programs like SHELXL ) for resolving crystal structures, particularly if the compound forms stable crystals suitable for diffraction studies.
- UV-Vis spectroscopy for quantifying hydrazine derivatives via redox reactions (e.g., permanganate reduction at 526–546 nm ).
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as cycloreversion steps in hydrazine-catalyzed metathesis reactions. For example, studies on bicyclic hydrazines suggest that lowering activation barriers for rate-determining steps (e.g., from 25–30 kcal/mol to <20 kcal/mol) enhances catalytic efficiency . Software like Gaussian or ORCA can simulate transition states and intermediate stability.
Q. What strategies resolve contradictions in purity assessments of this compound derivatives?
- Methodological Answer : Discrepancies in purity data (e.g., HPLC vs. elemental analysis) can arise from hygroscopicity or residual solvents. To resolve this:
- Use thermogravimetric analysis (TGA) to detect volatile impurities.
- Validate via differential scanning calorimetry (DSC) to confirm melting points and phase transitions.
- Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How can this compound be leveraged to study structure-activity relationships (SAR) in pharmacological contexts?
- Methodological Answer : The bromo and fluoro substituents enhance electrophilic reactivity, enabling:
- Condensation reactions with ketones to form hydrazones, which can be screened for anticancer activity (e.g., apoptosis assays).
- Docking studies to predict binding affinity with target proteins (e.g., tyrosine kinases).
- Comparative SAR with analogs like (4-chlorophenyl)hydrazine to assess halogen effects on bioactivity .
Q. What experimental design considerations are critical for crystallizing this compound derivatives?
- Methodological Answer : Successful crystallization requires:
- Solvent screening (e.g., ethanol/water mixtures for slow evaporation).
- Temperature gradients to induce nucleation.
- Use of SHELX suite programs for structure refinement, particularly SHELXL for handling twinned or high-resolution data .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data for hydrazine derivatives?
- Methodological Answer :
- NMR : Ensure deuterated solvents are free of proton contaminants (e.g., DMSO-d₆ vs. CDCl₃).
- IR spectroscopy : Compare experimental carbonyl stretches (1650–1700 cm⁻¹) with computed spectra to validate hydrazone formation.
- XRD : Re-refine data using SHELXL’s TWIN/BASF commands to address twinning or disorder .
Q. What are the limitations of using hydrazine derivatives in high-throughput screening (HTS)?
- Methodological Answer : Challenges include:
- Oxidative instability : Hydrazines may degrade under ambient conditions; use inert atmospheres (N₂/Ar) during storage.
- False positives in assays : Redox-active hydrazines can interfere with colorimetric readouts (e.g., MTT assays). Validate hits via orthogonal methods like fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
